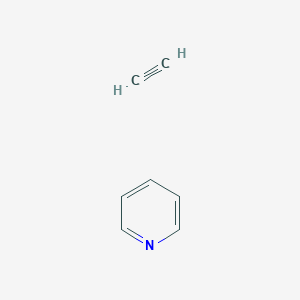![molecular formula C19H10N2O2 B14223136 2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-10-7](/img/structure/B14223136.png)
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of aromatic rings and alkyne groups, making it a subject of interest for researchers studying photochemical and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying photochemical properties and electronic behavior.
Mecanismo De Acción
The mechanism by which 2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile exerts its effects is primarily related to its photochemical properties. The compound can undergo photoisomerization, where exposure to light causes a change in its molecular structure. This process involves the absorption of photons, leading to electronic excitation and subsequent structural rearrangement . The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s unique electronic configuration plays a crucial role.
Comparación Con Compuestos Similares
Similar Compounds
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: This compound is structurally similar but features a different position of the nitro group on the aromatic ring.
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Another compound with a complex structure and interesting photochemical properties.
Uniqueness
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile stands out due to its specific arrangement of functional groups, which imparts unique photochemical and electronic properties. This makes it particularly valuable for research in photochemistry and organic electronics.
Propiedades
Número CAS |
823227-10-7 |
|---|---|
Fórmula molecular |
C19H10N2O2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
2-[6-(2-nitrophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C19H10N2O2/c20-15-18-13-6-5-10-16(18)9-3-1-2-4-11-17-12-7-8-14-19(17)21(22)23/h1-2,5-8,10,12-14H |
Clave InChI |
HGRBIRHJQFIFJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


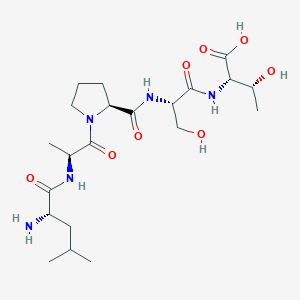

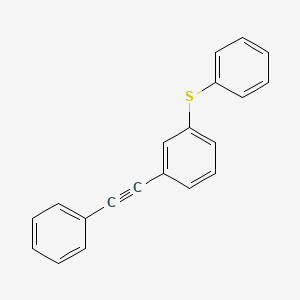
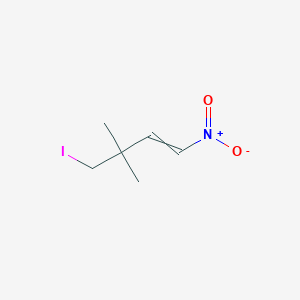
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
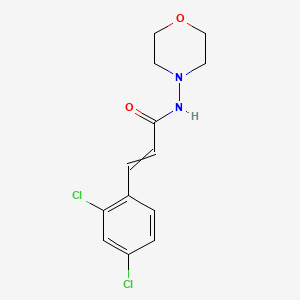
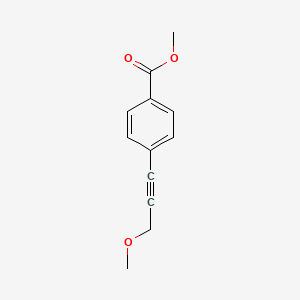
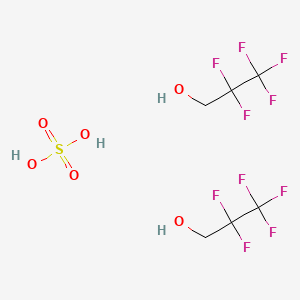
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)


